

Cyclooctatin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclooctatin**

Cat. No.: **B1233482**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid produced by *Streptomyces melanosporofaciens*, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against lysophospholipase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **cyclooctatin**. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of **cyclooctatin** and the workflow for its isolation and characterization through Graphviz diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Cyclooctatin is a complex diterpenoid characterized by a unique 5-8-5 fused tricyclic ring system. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of **Cyclooctatin**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₄ O ₃	[1]
Molecular Weight	322.49 g/mol	[1]
IUPAC Name	(1S,3aR,4R,7S,9aR,10aR)-1-((R)-sec-butyl)-4,9a-dimethyl-2,3,3a,4,5,6,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-4,7-diol	
CAS Number	139552-97-9	
Appearance	Colorless powder	[1]
Melting Point	183-185 °C (decomposes)	
Solubility	Soluble in methanol, acetone, DMSO; Insoluble in water	
K _i for Lysophospholipase	4.8 x 10 ⁻⁶ M	[1]

Spectroscopic Data

The structural elucidation of **cyclooctatin** has been accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data for **Cyclooctatin** (500 MHz, CD₃OD)

Position	δ (ppm)
2	1.65 (m), 1.35 (m)
3	3.80 (dd, $J=8.0, 4.0$ Hz)
5	1.80 (m), 1.55 (m)
6	5.40 (d, $J=10.0$ Hz)
8	2.10 (m)
9	1.45 (m), 1.25 (m)
11	2.20 (m)
12	1.50 (m), 1.30 (m)
13	1.70 (m)
14	0.95 (d, $J=7.0$ Hz)
15	1.15 (s)
16	0.85 (s)
17	0.90 (d, $J=7.0$ Hz)
18	4.10 (br s)
19	3.60 (d, $J=11.0$ Hz), 3.45 (d, $J=11.0$ Hz)
20	1.05 (s)

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to **cyclooctatin**.

Table 3: ^{13}C NMR Spectroscopic Data for **Cyclooctatin** (125 MHz, CD_3OD)

Position	δ (ppm)
1	45.6
2	35.8
3	78.5
4	42.1
5	25.3
6	128.9
7	138.2
8	52.4
9	40.1
10	48.9
11	38.7
12	28.1
13	34.5
14	21.3
15	29.8
16	16.2
17	20.5
18	65.4
19	70.1
20	22.8

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to **cyclooctatin**.

Mass Spectrometry: High-resolution mass spectrometry of a related compound, 17-hydroxycyclooctatin, in positive ion mode showed dehydrated ions at m/z 321.2425 [$M+H-H_2O$]⁺ and m/z 303.2318 [$M+H-2(H_2O)$]⁺, suggesting the presence of hydroxyl groups that are easily lost.^[2]

Infrared Spectroscopy: Specific IR data for **cyclooctatin** is not readily available in the searched literature. However, the spectrum is expected to show characteristic absorptions for O-H stretching (around 3300-3500 cm^{-1}), C-H stretching (around 2850-3000 cm^{-1}), and C=C stretching (around 1640-1680 cm^{-1}).

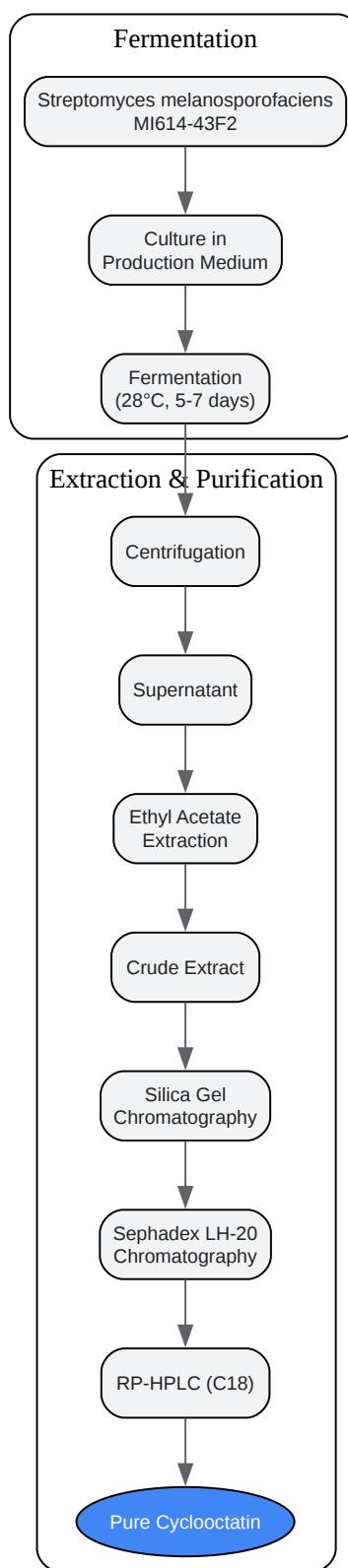
Biological Activity and Mechanism of Action

Cyclooctatin is a potent and competitive inhibitor of lysophospholipase, an enzyme that hydrolyzes lysophospholipids.^[1] This inhibition is believed to be the basis for its observed anti-inflammatory properties. By inhibiting lysophospholipase, **cyclooctatin** can modulate the levels of lysophospholipids, which are involved in various signaling pathways, including those related to inflammation.

Experimental Protocols

Fermentation and Isolation of Cyclooctatin

The following protocol is a generalized procedure based on the isolation of **cyclooctatin** and related compounds from *Streptomyces* species.^{[1][3]}


4.1.1. Fermentation of *Streptomyces melanopsporofaciens* MI614-43F2

- Strain and Culture Conditions: *Streptomyces melanopsporofaciens* MI614-43F2 is cultured in a suitable production medium. A typical medium might contain glucose, yeast extract, malt extract, and CaCO_3 , adjusted to a pH of 7.2.
- Inoculation and Fermentation: A seed culture is used to inoculate the production medium. Fermentation is carried out at 28 °C for a period of 5-7 days with shaking.

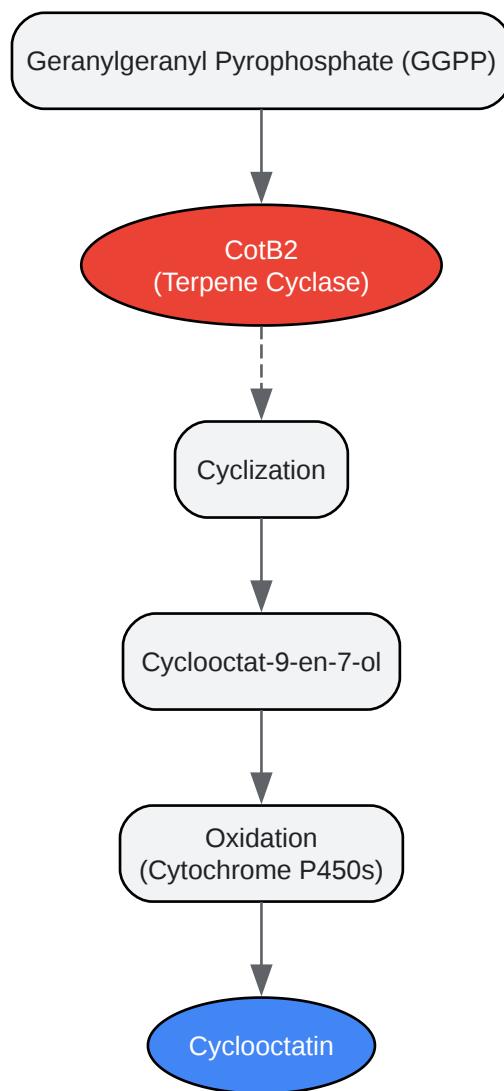
4.1.2. Extraction and Purification

- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.

- Silica Gel Chromatography: The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of dichloromethane to 10% methanol in dichloromethane.
- Sephadex LH-20 Chromatography: Fractions containing **cyclooctatin** are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a water/methanol gradient.[\[1\]](#)

[Click to download full resolution via product page](#)**Fig. 1:** Workflow for the isolation of **cyclooctatin**.

Lysophospholipase Inhibition Assay


A colorimetric assay can be used to determine the inhibitory activity of **cyclooctatin** against lysophospholipase.[4][5]

- Principle: The assay measures the amount of free fatty acid released from a lysophospholipid substrate by the action of lysophospholipase. The released fatty acid is then quantified using a colorimetric method.
- Reagents:
 - Lysophospholipase enzyme solution
 - Lysophosphatidylcholine (LPC) substrate solution
 - Assay buffer (e.g., Tris-HCl, pH 7.4)
 - **Cyclooctatin** solution (in DMSO or other suitable solvent)
 - Colorimetric reagent for free fatty acid determination (e.g., a kit based on the ACS-ACOD-MEHA method)
- Procedure:
 1. In a microplate, add the assay buffer, **cyclooctatin** solution (or vehicle for control), and the lysophospholipase enzyme solution.
 2. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).
 3. Initiate the reaction by adding the LPC substrate solution.
 4. Incubate for a specific time (e.g., 30 minutes) at 37 °C.
 5. Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
 6. Add the colorimetric reagent and incubate according to the manufacturer's instructions.
 7. Measure the absorbance at the appropriate wavelength.

- Calculation: The percentage of inhibition is calculated by comparing the absorbance of the samples containing **cyclooctatin** to the control samples. The IC₅₀ value can be determined by testing a range of **cyclooctatin** concentrations.

Biosynthesis of Cyclooctatin

The biosynthesis of **cyclooctatin** in *Streptomyces melanosporofaciens* begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The key step is the cyclization of GGPP, catalyzed by the terpene cyclase CotB2, to form the characteristic 5-8-5 tricyclic skeleton of the **cyclooctatin** precursor, cyclooctat-9-en-7-ol. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the final product, **cyclooctatin**.^[6]

[Click to download full resolution via product page](#)**Fig. 2:** Biosynthetic pathway of **cyclooctatin**.

Conclusion

Cyclooctatin represents a promising natural product with significant potential for the development of novel anti-inflammatory agents. This technical guide provides a detailed summary of its chemical and biological properties, along with essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclooctatin, a new inhibitor of lysophospholipase, produced by *Streptomyces melanoporofaciens* MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooctane [webbook.nist.gov]
- 3. 17-hydroxycyclooctatin, a fused 5-8-5 ring diterpene, from *Streptomyces* sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel colorimetric assay for the determination of lysophosphatidic acid in plasma using an enzymatic cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyclooctatin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233482#chemical-structure-and-properties-of-cyclooctatin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com